N-(2,5-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-(2,5-Dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a central pyridazine ring substituted with a phenyl group at position 1, a 4-oxo group, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 2,5-dimethylphenyl group.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-14(2)16(12-13)20-19(24)18-17(23)10-11-22(21-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24) |
InChI Key |
DORYLQZPFIFLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyridazine ring. For instance, the reaction between 2,5-dimethylphenylhydrazine and 1-phenyl-1,3-diketone under reflux conditions in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, similar compounds have shown promising results against multiple cancer types such as breast and lung cancers.
Key Findings:
- Mechanism of Action: The compound may inhibit enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells.
- Case Study: A study reported that a related compound demonstrated over 80% growth inhibition in ovarian cancer cell lines .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases.
Key Findings:
- Inhibition of Cytokines: In vitro studies have shown that it can decrease the production of pro-inflammatory cytokines.
- Case Study: In animal models, administration of related compounds reduced inflammation markers significantly .
Enzyme Inhibition Studies
N-(2,5-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has been utilized in enzyme inhibition studies. It has been shown to interact with various enzymes, providing insights into their functions and potential therapeutic targets.
Key Findings:
- Alkaline Phosphatase Inhibition: The compound was screened against several forms of alkaline phosphatase, revealing selective inhibition patterns that could be exploited for therapeutic purposes .
Plant Growth Regulation
Compounds structurally related to this compound have been explored for their potential as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways.
Key Findings:
- Growth Inhibition: Some derivatives have shown effective growth inhibitory activity on certain plant species, suggesting their utility in managing crop growth and development.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ()
- Structural Differences : The 2,5-dimethylphenyl group in the target compound is replaced with a 2,5-dimethoxyphenyl group. Additionally, the phenyl group at position 1 is substituted with chlorine at position 3.
- Functional Implications: Methoxy groups increase electron-donating properties and lipophilicity compared to methyl groups.
- Activity: No direct activity data are provided, but the chlorine substitution aligns with trends in agrochemical design for enhanced target affinity .
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()
- Structural Differences : This analog replaces the pyridazine core with a naphthalene system and introduces a hydroxyl group at position 3.
- Functional Implications : The hydroxyl group facilitates hydrogen bonding, while the naphthalene system increases aromatic surface area, enhancing PET inhibition in spinach chloroplasts (IC50 ~10 µM). The dimethylphenyl substituent mirrors the target compound’s lipophilic profile.
- Activity : Demonstrates potent PET inhibition, suggesting that the dimethylphenyl group optimizes lipophilicity for membrane penetration in chloroplasts .
Core Heterocycle Modifications
N-(2,5-Dimethylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ()
- Structural Differences : The phenyl group at position 1 is substituted with a 3-methyl group instead of hydrogen.
- Activity: No explicit data are available, but increased lipophilicity may enhance membrane permeability in biological systems .
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives ()
- Structural Differences: The pyridazine ring is replaced with a quinoline core, and the carboxamide side chain includes pentyl and adamantyl groups.
- Functional Implications: The quinoline system’s extended conjugation may improve UV absorption properties, relevant to photostability in agrochemicals. The adamantyl group introduces rigidity, which could stabilize receptor interactions.
Structure-Activity Relationship (SAR) Trends
The following table summarizes critical SAR insights from the evidence:
Key Observations :
- Lipophilicity : Methyl and methoxy groups on the aryl rings enhance lipophilicity, critical for membrane penetration in chloroplast-targeting herbicides .
- Electron Effects : Electron-withdrawing groups (e.g., chlorine) improve binding affinity in PET inhibitors by modulating electron density at the active site .
- Heterocycle Choice: Pyridazine and quinoline cores offer distinct electronic profiles; pyridazines may favor agrochemical applications, while quinolines are explored in drug design .
Biological Activity
N-(2,5-dimethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings to elucidate its biological activity, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 306.36 g/mol. Its structure consists of a dihydropyridazine core substituted with a dimethylphenyl group and a phenyl moiety, which may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar dihydropyridazine frameworks have demonstrated the ability to induce apoptosis in hypopharyngeal tumor cells (FaDu) more effectively than standard chemotherapeutics like bleomycin .
Table 1: Cytotoxicity of Dihydropyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2,5-dimethylphenyl)... | FaDu | < 10 | |
| Similar Dihydropyridazine | T47D (Breast) | 27.3 | |
| Similar Dihydropyridazine | HCT-116 (Colon) | 6.2 |
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in various diseases. For example, compounds with similar functionalities have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease . The inhibition of these enzymes suggests potential utility in neurodegenerative disease management.
3. Antioxidant Properties
Research indicates that related compounds exhibit notable antioxidant activity, which is crucial for mitigating oxidative stress-related pathologies. The antioxidant capacity is often linked to the presence of specific functional groups that can scavenge free radicals .
The biological activities of this compound can be attributed to its structural characteristics:
- Cytotoxicity : The dihydropyridazine scaffold may enhance binding affinity to cellular targets involved in apoptosis pathways.
- Enzyme Interaction : The presence of nitrogen atoms in the structure likely facilitates interactions with enzyme active sites, leading to inhibition.
- Antioxidant Activity : Functional groups capable of electron donation contribute to the compound's ability to neutralize reactive oxygen species.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Study on Apoptosis Induction : A study demonstrated that derivatives with similar structures could induce apoptosis through mitochondrial pathways in cancer cells .
- Enzyme Inhibition Profile : Research indicated that compounds exhibiting similar chemical properties effectively inhibited AChE with IC50 values ranging from 20 µM to 40 µM .
- Antioxidant Evaluation : A comparative study showed that certain derivatives had a significant ability to reduce oxidative stress markers in vitro compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
